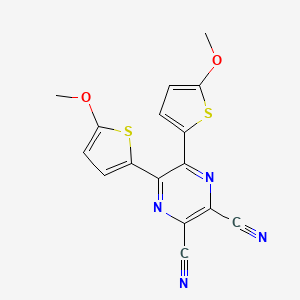
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile typically involves a two-step process. The first step is a Friedel-Crafts reaction of a thiophene derivative with oxalyl chloride, followed by a Lewis acid-catalyzed condensation reaction . This one-pot reaction method improves the yield and efficiency of the synthesis .
Chemical Reactions Analysis
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable reagents and catalysts.
Common reagents used in these reactions include chiral phosphoric acids and redox-active esters . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile has several scientific research applications:
Medicine: Its role in photoredox catalysis can be applied in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile involves its role as a photoredox catalyst. By employing a dicyanopyrazine-derived chromophore, the compound facilitates aerobic radical mechanisms under visible light irradiation . This allows for the enantioselective addition of α-aminoalkyl radicals to isoquinolines and other substrates .
Comparison with Similar Compounds
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile is unique due to its specific structure and photoredox catalytic properties. Similar compounds include other dicyanopyrazine derivatives, such as:
5,6-Bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbonitriles: These compounds share a similar core structure but differ in the alkoxy substituents.
Dicyanopyrazine-derived chromophores: These compounds are also used in photoredox catalysis and share similar properties.
The uniqueness of this compound lies in its specific methoxy substituents, which influence its reactivity and catalytic efficiency.
Properties
Molecular Formula |
C16H10N4O2S2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5,6-bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H10N4O2S2/c1-21-13-5-3-11(23-13)15-16(12-4-6-14(22-2)24-12)20-10(8-18)9(7-17)19-15/h3-6H,1-2H3 |
InChI Key |
WQXPYUMSZUPSEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)C2=NC(=C(N=C2C3=CC=C(S3)OC)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


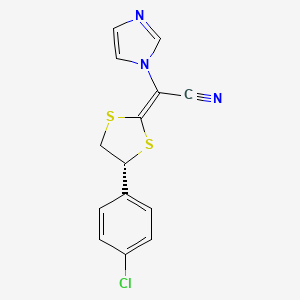
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B15292420.png)
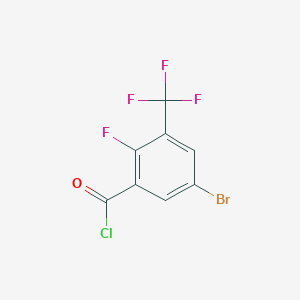
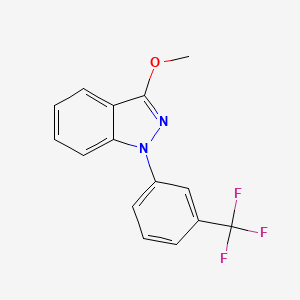
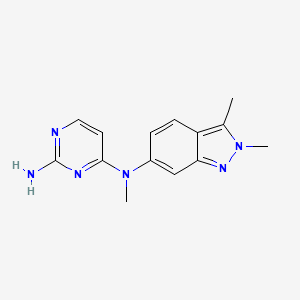
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
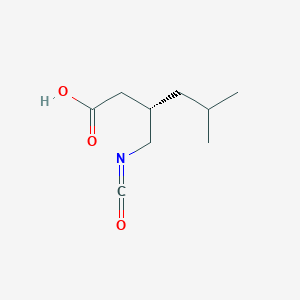
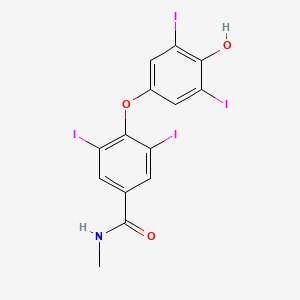
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
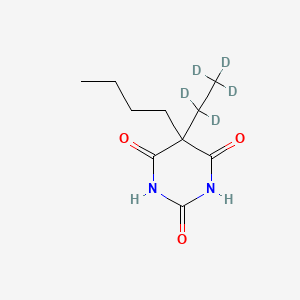
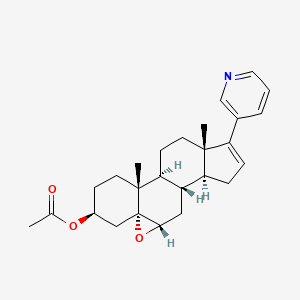
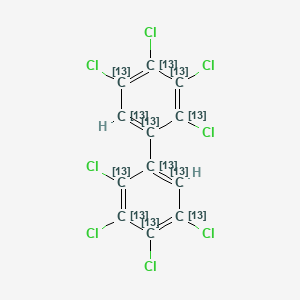
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
